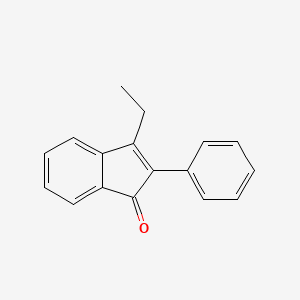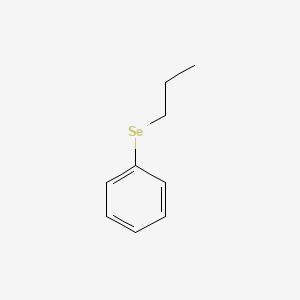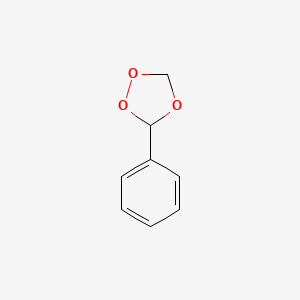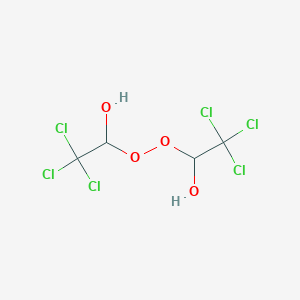
1-Isobutylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-succinimide is a chemical compound belonging to the class of succinimides Succinimides are cyclic imides derived from succinic acid N-isobutyl-succinimide is characterized by the presence of an isobutyl group attached to the nitrogen atom of the succinimide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-isobutyl-succinimide can be synthesized through the reaction of succinic anhydride with isobutylamine. The reaction typically involves heating the reactants in a suitable solvent, such as toluene or xylene, under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the succinimide ring.
Industrial Production Methods
In an industrial setting, the synthesis of N-isobutyl-succinimide can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-isobutyl-succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-isobutyl-succinamic acid.
Reduction: Reduction of N-isobutyl-succinimide can yield N-isobutyl-succinamic acid.
Substitution: The succinimide ring can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: N-isobutyl-succinamic acid.
Reduction: N-isobutyl-succinamic acid.
Substitution: Various substituted succinimides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-succinimide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: N-isobutyl-succinimide derivatives have potential therapeutic applications, including as anticonvulsants and anti-inflammatory agents.
Industry: It is used as an additive in lubricants and as a dispersant in various formulations.
Wirkmechanismus
The mechanism of action of N-isobutyl-succinimide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and other biomolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
N-isobutyl-succinimide can be compared with other succinimide derivatives, such as:
- N-methyl-succinimide
- N-ethyl-succinimide
- N-propyl-succinimide
Uniqueness
N-isobutyl-succinimide is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other succinimides may not be as effective.
Conclusion
N-isobutyl-succinimide is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes
Eigenschaften
CAS-Nummer |
13916-45-5 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
1-(2-methylpropyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
PENBMGNNJROBRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)




